molecular formula C11H8BrFN2O2S B1400437 N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide CAS No. 1112982-92-9

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Cat. No.: B1400437
CAS No.: 1112982-92-9
M. Wt: 331.16 g/mol
InChI Key: IZFKGZOSLJFEEJ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide: is a chemical compound that features a bromopyridine moiety and a fluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 5-bromopyridine-3-amine with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles.

    Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate.

    Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Reactions: Products include azido, cyano, or other substituted pyridine derivatives.

    Coupling Reactions: Products include biaryl or vinyl-substituted pyridine derivatives.

    Oxidation/Reduction: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Chemistry: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.

Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of biological targets.

Industry: In the materials science field, this compound can be used in the synthesis of functional materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromopyridine and fluorobenzenesulfonamide groups can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

  • N-(5-bromopyridin-3-yl)-4-chlorobenzenesulfonamide
  • N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide
  • N-(5-bromopyridin-3-yl)-4-nitrobenzenesulfonamide

Comparison: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzenesulfonamide group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, altering lipophilicity, and enhancing binding affinity to biological targets. This makes this compound potentially more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFKGZOSLJFEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromopyridin-3-amine (3 g, 17.34 mmol) in absolute EtOH (15 ml), 4-fluorobenzene-1-sulfonyl chloride (0.989 g, 5.08 mmol) was added and the reaction was stirred overnight. Ethanol was removed under reduced pressure and residue was diluted with DCM (40 ml) and washed once with sat. NaHCO3. Organic phase was dried over Na2SO4, filtered and concentrated. Product was straightforward purified via reverse phase chromatography with a Biotage C18 30 g column (Phase A, water 95%, ACN 5%, formic acid 0.1%); Phase B ACN 95%, water 5%, formic acid 0.1%) to give the title compound (158 mg, 24.4% yield) as yellow pale solid.
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Synthesis routes and methods II

Procedure details

To a round-bottomed flask was added 5-bromopyridin-3-amine (0.80 g, 4.6 mmol, Matrix Scientific, Columbia, S.C.), ethanol (15 mL) and 4-fluorobenzenesulfonyl chloride (2.2 g, 12 mmol, Fluka (Sigma-Aldrich) Buchs, Switzerland). The mixture was allowed to stir at ambient temperature overnight. The mixture was diluted with CH2Cl2 and sat. NaHCO3 and then the solution was extracted with CH2Cl2 (3×25 mL). The combined extracts were dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (10-30% EtOAc/CH2Cl2) afforded N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide as an off-white crystalline solid (0.35 g, 23% yield). MS (ESI pos. ion) m/z: 333 (M+1). 1H NMR (400 MHz, MeOH-d4) δ ppm 8.35 (s, 1H), 8.22 (s, 1H), 7.83-7.89 (m, 2H), 7.76-7.81 (m, 1H), 7.25-7.32 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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